molecular formula C7H9IN2 B1456866 4-Ethyl-5-iodopyridin-2-amine CAS No. 1215556-52-7

4-Ethyl-5-iodopyridin-2-amine

Cat. No. B1456866
Key on ui cas rn: 1215556-52-7
M. Wt: 248.06 g/mol
InChI Key: XPESVAORPDILFP-UHFFFAOYSA-N
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Patent
US09076973B2

Procedure details

4-ethyl-2-aminopyridine (10.0 g, 81.9 mmol) and potassium acetate (8.00 g, 81.9 mmol) were dissolved in 100 mL of acetic acid and heated to 80° C. with continuous stirring. In a separate flask, iodomonochloride (13.2 g, 81.9 mmol) was dissolved in 30 mL of acetic acid and added to the above reaction mixture drop wise. Once the addition was completed, the reaction mixture was heated for an additional 4 h. Progress of the reaction was monitored by gas chromatography and HPLC. When the reaction was completed, the reaction mixture was cooled to room temperature and quenched with an aqueous solution of saturated sodium bisulfite (10 mL). Acetic acid was removed under vacuum and the residue was dissolved in ethyl acetate and neutralized with saturated NaHCO3. The organic layer was separated from the aqueous layer and the solvent was removed under vacuum. The crude was purified by silica gel column chromatography eluting with 25% ethyl acetate/hexanes. 15 g of desired product was obtained (74% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1)[CH3:2].C([O-])(=O)C.[K+].[I:15]Cl>C(O)(=O)C>[NH2:9][C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[C:8]([I:15])=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C1=CC(=NC=C1)N
Name
potassium acetate
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
ICl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the above reaction mixture drop wise
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for an additional 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with an aqueous solution of saturated sodium bisulfite (10 mL)
CUSTOM
Type
CUSTOM
Details
Acetic acid was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate and neutralized with saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the aqueous layer
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 25% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=C1)CC)I
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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